molecular formula C15H18N4 B14803740 2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine

2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine

Cat. No.: B14803740
M. Wt: 254.33 g/mol
InChI Key: HNQPLQCZTGQHLH-UHFFFAOYSA-N
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Description

2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine is a synthetic organic compound that features a quinoline and pyrimidine moiety

Preparation Methods

The synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 3,4-dihydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation or other reducing agents.

    Synthesis of N,6-dimethylpyrimidin-4-amine: This involves the reaction of appropriate precursors under controlled conditions to form the pyrimidine ring.

    Coupling Reaction: The final step involves coupling the 3,4-dihydroquinoline with N,6-dimethylpyrimidin-4-amine under suitable conditions, often using a catalyst to facilitate the reaction.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further hydrogenate the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include hydrogen, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain pathogens and diseases.

    Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies to understand its interaction with biological systems and its potential as a bioactive molecule.

    Industrial Applications: The compound is investigated for its use in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other quinoline and pyrimidine derivatives. Compared to these, 2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Some similar compounds include:

  • 3,4-dihydroquinoline derivatives
  • N-methylpyrimidine derivatives
  • Quinoline-pyrimidine hybrids

These compounds may share some properties but differ in their specific activities and applications.

Properties

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-N,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C15H18N4/c1-11-10-14(16-2)18-15(17-11)19-9-5-7-12-6-3-4-8-13(12)19/h3-4,6,8,10H,5,7,9H2,1-2H3,(H,16,17,18)

InChI Key

HNQPLQCZTGQHLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC3=CC=CC=C32)NC

Origin of Product

United States

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